Cas no 1806694-72-3 (2-(3-Chloro-2-oxopropyl)-5-methylphenol)

2-(3-Chloro-2-oxopropyl)-5-methylphenol 化学的及び物理的性質
名前と識別子
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- 2-(3-Chloro-2-oxopropyl)-5-methylphenol
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- インチ: 1S/C10H11ClO2/c1-7-2-3-8(10(13)4-7)5-9(12)6-11/h2-4,13H,5-6H2,1H3
- InChIKey: NAAYVVRPWKGZJO-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=CC(C)=CC=1O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(3-Chloro-2-oxopropyl)-5-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008759-1g |
2-(3-Chloro-2-oxopropyl)-5-methylphenol |
1806694-72-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010008759-250mg |
2-(3-Chloro-2-oxopropyl)-5-methylphenol |
1806694-72-3 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
Alichem | A010008759-500mg |
2-(3-Chloro-2-oxopropyl)-5-methylphenol |
1806694-72-3 | 97% | 500mg |
815.00 USD | 2021-07-06 |
2-(3-Chloro-2-oxopropyl)-5-methylphenol 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
2-(3-Chloro-2-oxopropyl)-5-methylphenolに関する追加情報
Introduction to 2-(3-Chloro-2-oxopropyl)-5-methylphenol (CAS No. 1806694-72-3) and Its Emerging Applications in Chemical Biology
The compound 2-(3-Chloro-2-oxopropyl)-5-methylphenol, identified by the CAS number 1806694-72-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This phenolic derivative, characterized by its chloro and oxopropyl substituents, has garnered attention due to its structural versatility and functional properties. The presence of a hydroxyl group at the 5-position of the phenol ring, combined with the electron-withdrawing effects of the chloro and oxopropyl groups, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of phenolic compounds for their therapeutic applications. Phenols, known for their antioxidant, anti-inflammatory, and antimicrobial properties, have been extensively studied as potential candidates for drug development. Among these, 2-(3-Chloro-2-oxopropyl)-5-methylphenol stands out due to its unique structural features that enhance its reactivity and binding affinity to biological targets. The chloro group at the 3-position introduces electrophilic centers, facilitating nucleophilic substitution reactions, while the oxopropyl group contributes to hydrogen bonding capabilities, making it an ideal candidate for designing molecules with specific biological activities.
One of the most compelling aspects of 2-(3-Chloro-2-oxopropyl)-5-methylphenol is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural framework to develop novel derivatives with enhanced efficacy and reduced toxicity. For instance, studies have shown that modifications at the 3-chloro position can significantly alter the pharmacokinetic profile of the compound, leading to improved bioavailability and target specificity. This flexibility has opened up new avenues for drug discovery, particularly in the treatment of chronic diseases where precise molecular interactions are crucial.
Recent advancements in computational chemistry have further accelerated the exploration of 2-(3-Chloro-2-oxopropyl)-5-methylphenol. Molecular docking simulations have been employed to predict binding affinities with various biological targets, including enzymes and receptors implicated in metabolic disorders and cancer. These simulations have revealed that subtle changes in the substitution pattern can lead to dramatic shifts in binding affinity, providing valuable insights for rational drug design. Such computational approaches are now routinely integrated into early-stage drug development pipelines, streamlining the process from hypothesis generation to experimental validation.
The compound's utility extends beyond mere structural diversity; it also exhibits intriguing physicochemical properties that make it suitable for formulation into diverse drug delivery systems. For example, its solubility profile can be modulated through salt formation or prodrug strategies, enhancing its suitability for oral or parenteral administration. Additionally, its stability under various storage conditions makes it a reliable candidate for large-scale synthesis and commercialization. These attributes are particularly important in pharmaceutical manufacturing, where consistency and shelf-life are critical factors influencing product viability.
In vitro studies have begun to unravel the mechanistic basis of 2-(3-Chloro-2-oxopropyl)-5-methylphenol's biological effects. Initial investigations suggest that it may interfere with key signaling pathways by modulating enzyme activity or receptor binding. For instance, preliminary data indicate that derivatives of this compound exhibit inhibitory effects on certain kinases involved in cell proliferation and survival. While these findings are still in their early stages, they underscore the need for further exploration into its potential as an anti-cancer agent or a therapeutic modulator for inflammatory diseases.
The synthesis of 2-(3-Chloro-2-oxopropyl)-5-methylphenol presents an interesting challenge due to its complex functional groups. However, modern synthetic methodologies have made significant strides in optimizing reaction pathways to achieve high yields and purity. Catalytic processes, including transition metal-catalyzed cross-coupling reactions and organometallic transformations, have been particularly effective in constructing the desired framework efficiently. These advances not only reduce production costs but also minimize waste generation, aligning with growing environmental concerns in pharmaceutical manufacturing.
The future prospects of 2-(3-Chloro-2-oxopropyl)-5-methylphenol are promising as more research unfolds. Ongoing studies aim to elucidate its interactions with biological targets at a molecular level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These structural insights will be instrumental in guiding further derivatization efforts to enhance potency while minimizing off-target effects. Moreover, explorations into its pharmacokinetic behavior will provide critical data for optimizing dosing regimens and improving patient outcomes.
As interest in natural product-inspired scaffolds grows within the pharmaceutical industry, 2-(3-Chloro-2-oxopropyl)-5-methylphenol exemplifies how synthetic chemistry can bridge gaps between discovery and application. Its unique combination of structural features offers a rich palette for medicinal chemists to explore new therapeutic modalities. Whether used as a standalone entity or as part of a larger molecular assembly, this compound holds significant promise for addressing unmet medical needs across various therapeutic areas.
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